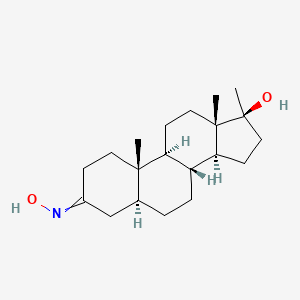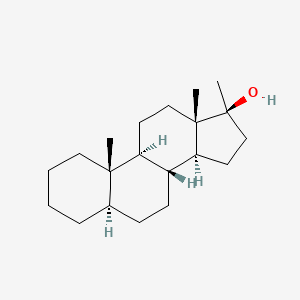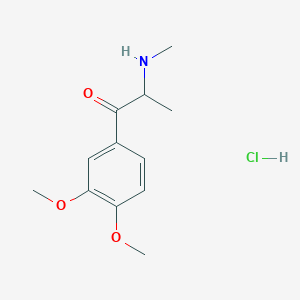
6-Methoxy-alpha-(methyl-d3)-2-naphthaleneaceticacid
Übersicht
Beschreibung
(±)-Naproxen-d3 is intended for use as an internal standard for the quantification of naproxen by GC- or LC-MS. (±)-Naproxen is a racemic mixture of (+)-naproxen and (–)-naproxen.
Wissenschaftliche Forschungsanwendungen
Isolation and COX Inhibition : 6-Methoxy-alpha-methyl-2-naphthaleneacetic acid (naproxen) was isolated from Musa acuminata. It demonstrates inhibitory effects on COX-1 and COX-2 enzymes in human A549 cells, making it significant in anti-inflammatory research (Abad et al., 2000).
Structural Features and Biological Activities : Naproxen, as a naphthalene-based acetic acid derivative, forms coordination compounds with notable structural features and biological activities. Its spectroscopic and physicochemical properties are significant in research involving metal complexes (Lazou et al., 2023).
Cyclooxygenase Inhibition : Naproxen's role in cyclooxygenase (COX) inhibition is extensively studied. It's a non-selective non-steroidal anti-inflammatory drug, with molecular interactions crucial for understanding its binding to COX-2 (Duggan et al., 2010).
Synthesis and Fluorescent Properties : Research into the synthesis of methyl 6-(6-methoxy-2-naphthyl)-6-oxohexanoate, which exhibits anti-inflammatory properties, has been conducted. This compound is also used as a fluorescent probe in studying lipid bilayers in biological membranes (Balo et al., 2000).
Molecular Structure Analysis : The molecular structure of naproxen was determined using X-Ray diffraction techniques. It is connected by intermolecular OH…O hydrogen bonds, providing insight into its molecular properties (Kim & Song, 1984).
Pharmacological Characterization : Research on the pharmacological characterization of naphthalenamine derivatives such as 1,2,3,4-Tetrahydro-8-methoxy-5-(methylthio)-2-naphthalenamine highlights their potential as alpha 1-agonists, useful for receptor subtype studies (Rm & Hieble, 1983; Demarinis & Hieble, 1984).
Synthesis of Naproxen Intermediates : Studies on the synthesis of 6-Methoxy-2-naphthaldehyde, a key intermediate in the preparation of naproxen, provide insights into chemical processes and yield optimization (Guo-tong, 2007).
Analysis in Solvents and Cyclodextrins : The photophysical properties of naproxen in various solvents and cyclodextrins have been studied. These findings are significant for understanding its behavior in different environments (Velázquez et al., 1995).
Eigenschaften
IUPAC Name |
3,3,3-trideuterio-2-(6-methoxynaphthalen-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H,15,16)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWTZPSULFXXJA-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2S)-1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3,3-dimethyl-2-[(4-pyridinylmethyl)amino]-1-butanone hydrochloride](/img/structure/B593310.png)



